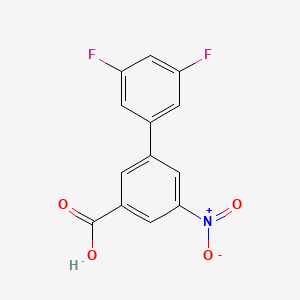

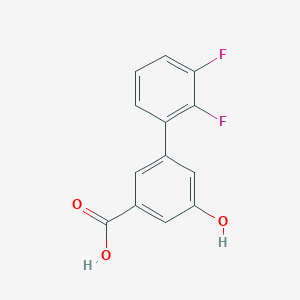

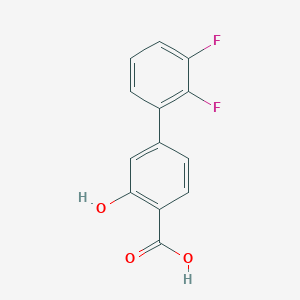

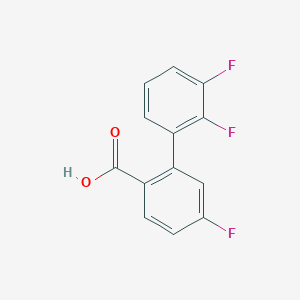

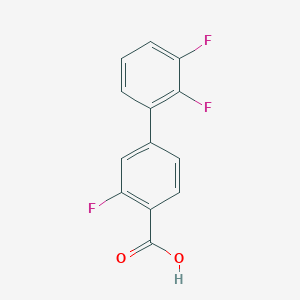

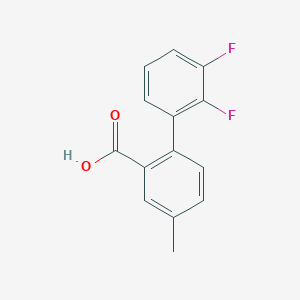

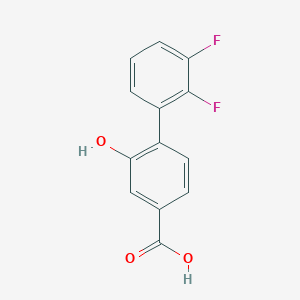

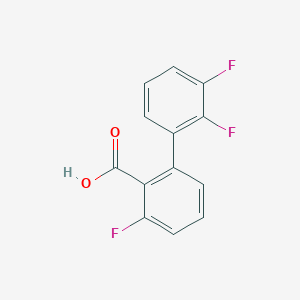

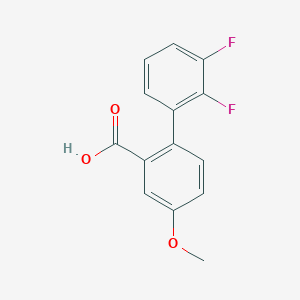

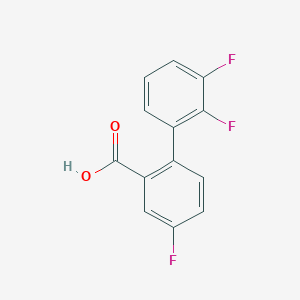

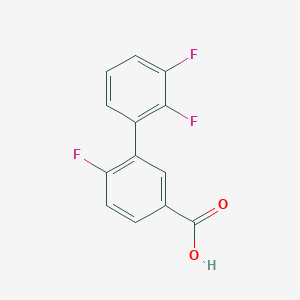

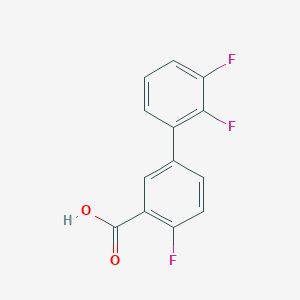

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, commonly referred to as DFBPA, is a fluorinated aromatic acid that has been used in various scientific research applications. It is a versatile molecule with unique properties that make it suitable for a variety of applications.

Scientific Research Applications

DFBPA has been used in a variety of scientific research applications, including as a surfactant, a catalyst, an antioxidant, and a corrosion inhibitor. It has also been used as a component in the synthesis of other compounds, such as polymers and pharmaceuticals. DFBPA has been used in the study of cell membranes, enzymatic reactions, and the production of biofuels.

Mechanism of Action

DFBPA acts as a surfactant by reducing the surface tension of a solution. This allows it to interact with other molecules and form micelles, which are small aggregates of molecules that are held together by hydrophobic interactions. DFBPA also acts as a catalyst, which means it can speed up chemical reactions without being consumed in the process. It can also act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage. Lastly, DFBPA can act as a corrosion inhibitor, which means it can prevent metal surfaces from corroding.

Biochemical and Physiological Effects

DFBPA has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with cell membranes, which can affect the permeability of the cell. It has also been shown to interact with enzymes, which can affect the activity of the enzyme. Lastly, it has been shown to affect the production of biofuels, which can affect the efficiency of the biofuel production process.

Advantages and Limitations for Lab Experiments

DFBPA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is versatile and can be used in a variety of experiments. One limitation is that it is not very stable and can decompose over time. Another limitation is that it can be toxic if not handled properly.

Future Directions

DFBPA has a variety of potential future directions. One potential direction is the development of new synthesis methods for DFBPA. Another potential direction is the study of its biochemical and physiological effects on living organisms. A third potential direction is the development of new applications for DFBPA, such as in the synthesis of new compounds or in the production of biofuels. Lastly, a fourth potential direction is the development of new methods for the safe handling and storage of DFBPA.

Synthesis Methods

DFBPA can be synthesized through a variety of methods, including a palladium-catalyzed reaction, a nitrile-based reaction, and a direct fluorination reaction. The palladium-catalyzed reaction is the most common method and involves the reaction of 2,3-difluorobenzoic acid with a palladium catalyst in the presence of an organic base. The nitrile-based reaction involves the reaction of a nitrile with a 2,3-difluorobenzoic acid in the presence of a base. The direct fluorination reaction involves the reaction of a 2,3-difluorobenzoic acid with a fluorinating agent.

properties

IUPAC Name |

5-(2,3-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAAMQBVGOUXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689660 |

Source

|

| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261883-02-6 |

Source

|

| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.